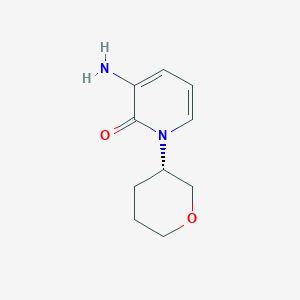![molecular formula C12H7Cl2NS B12945768 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine](/img/structure/B12945768.png)
1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine is a heterocyclic compound that features a fused ring system combining benzene, thiophene, and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine typically involves multi-step processes starting from readily available precursors. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors such as 2-chlorobenzaldehyde and thiourea under acidic conditions.
Formation of the Pyridine Ring: The pyridine ring is often constructed via a condensation reaction involving a suitable pyridine precursor.
Chlorination and Methylation: The final steps involve the chlorination and methylation of the intermediate compounds to introduce the chlorine and methyl groups at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield amino derivatives, while oxidation can produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups play a crucial role in binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating enzymes, altering gene expression, or disrupting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,7-Dichlorobenzo[4,5]thieno[2,3-c]pyridine: Lacks the methyl group, which can affect its reactivity and biological activity.
8-Methylbenzo[4,5]thieno[2,3-c]pyridine: Lacks the chlorine atoms, resulting in different chemical properties and applications.
Benzo[4,5]thieno[2,3-c]pyridine: The parent compound without any substituents, used as a reference for studying the effects of chlorine and methyl groups.
Uniqueness
1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. These substituents enhance its potential as a versatile compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H7Cl2NS |
|---|---|
Peso molecular |
268.2 g/mol |
Nombre IUPAC |
1,7-dichloro-8-methyl-[1]benzothiolo[2,3-c]pyridine |
InChI |
InChI=1S/C12H7Cl2NS/c1-6-9(13)3-2-7-8-4-5-15-12(14)11(8)16-10(6)7/h2-5H,1H3 |
Clave InChI |
JFYVPBKGLVIWFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1SC3=C2C=CN=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


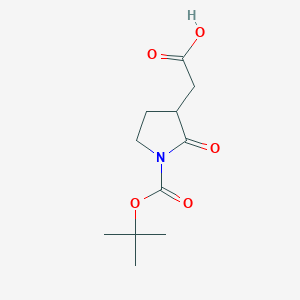
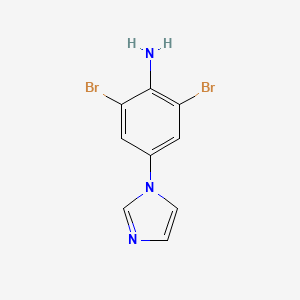
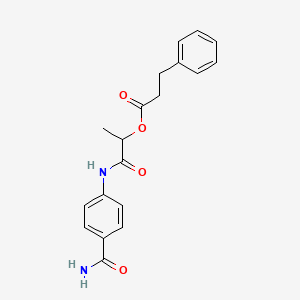
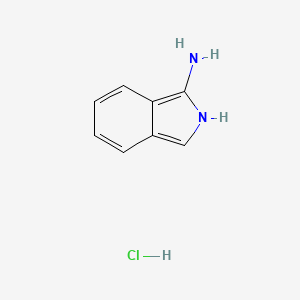
![3-Bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B12945714.png)
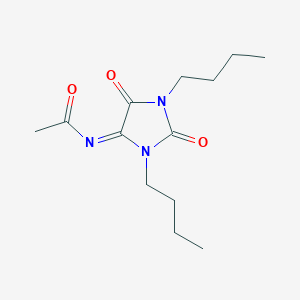
![13-hydroxy-10,16-bis(2-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945743.png)
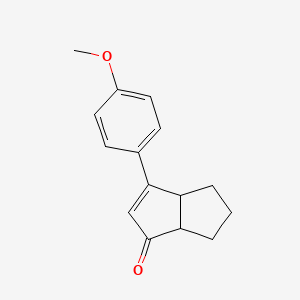
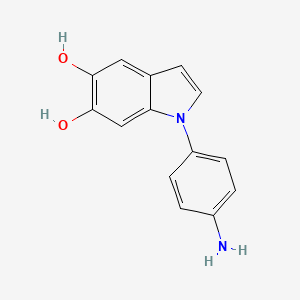
![5,6-Bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12945759.png)
![10,16-bis(2-ethylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945765.png)
